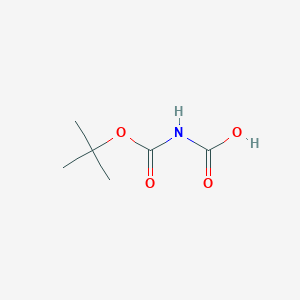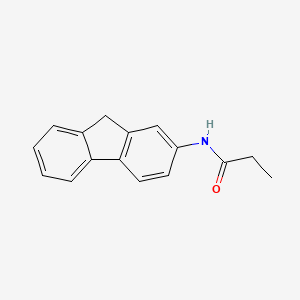
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitroacetophenone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazolone compound. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a crystalline form .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,5-Dimethyl-4-amino-1,2-dihydro-3H-pyrazol-3-one, while nucleophilic substitution can introduce various functional groups at the methyl positions .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemistry: The compound is used in the development of agrochemicals such as pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one: This compound is a metabolite of aminopyrine and has similar structural features but different functional groups.
4-Methylaminoantipyrine: Another related compound with a similar pyrazolone core but different substituents.
Uniqueness
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolone derivatives that may lack such functional groups .
Propiedades
Número CAS |
61885-22-1 |
|---|---|
Fórmula molecular |
C5H7N3O3 |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-nitro-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)6-7(3)2/h1-2H3,(H,6,9) |
Clave InChI |
NQDGRFWJFDMVPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NN1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


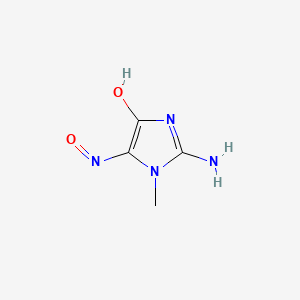
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
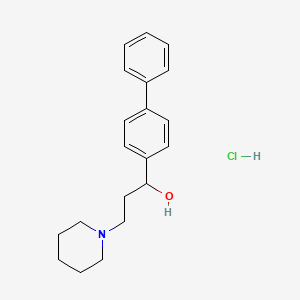

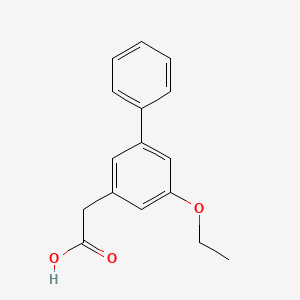
![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
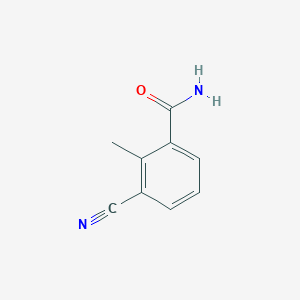

![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)

